molecular formula C10H9BrClN3O2 B2855404 3-bromo-6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide CAS No. 1092346-69-4

3-bromo-6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B2855404
CAS No.: 1092346-69-4
M. Wt: 318.56
InChI Key: PFBULERONLEAQB-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide is a halogenated imidazo[1,2-a]pyridine derivative with a carboxamide functional group substituted at position 2. The compound features bromo and chloro substituents at positions 3 and 6, respectively, and a 2-hydroxyethyl chain on the carboxamide nitrogen.

Properties

IUPAC Name

3-bromo-6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN3O2/c11-9-8(10(17)13-3-4-16)14-7-2-1-6(12)5-15(7)9/h1-2,5,16H,3-4H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBULERONLEAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Cl)Br)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound characterized by a unique structure that includes both bromine and chlorine substituents. This compound features an imidazo[1,2-a]pyridine core, which is significant in medicinal chemistry due to its potential biological activities. The presence of the hydroxyethyl group and the carboxamide functional group enhances its solubility and may contribute to its biological efficacy.

  • Molecular Formula : C₁₀H₉BrClN₃O₂
  • Molecular Weight : Approximately 292.55 g/mol
  • Structural Characteristics : The compound's structure facilitates various chemical reactions, making it a versatile candidate for further research and potential applications in drug development.

Biological Activity

Despite limited studies specifically focusing on this compound, its structural analogs have shown promising biological activities:

Antimicrobial Properties

Similar compounds within the imidazo[1,2-a]pyridine class have demonstrated antimicrobial activity. For instance, derivatives lacking the bromine substituent have been noted for their effectiveness against various bacterial strains. The introduction of halogen atoms typically enhances the lipophilicity and membrane permeability of such compounds, potentially increasing their antimicrobial efficacy.

Anticancer Activity

Research on related compounds suggests potential anticancer properties. For example, analogs with similar bicyclic structures have been investigated for their ability to inhibit cancer cell proliferation. The imidazo[1,2-a]pyridine framework is known for its interaction with DNA and other cellular targets, leading to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. A comparative analysis of related compounds highlights key features that contribute to their biological effects:

Compound NameStructural FeaturesBiological Activity
6-Chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamideLacks bromine substituentAntimicrobial properties
3-Bromo-6-chloro-imidazo[1,2-b]pyridazineDifferent bicyclic structurePotential anticancer activity
3-Bromo-6-chloropyridine-2-carboxylic acidContains carboxylic acid instead of amideVaries in enzyme inhibition

The combination of halogen substituents and functional groups such as hydroxyethyl may confer unique properties that warrant further exploration.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is crucial for evaluating its clinical viability. Interaction studies typically focus on:

  • Target Enzyme Inhibition : Investigating how the compound interacts with specific enzymes involved in disease pathways.
  • Cellular Uptake : Assessing how effectively the compound penetrates cellular membranes.
  • Metabolic Stability : Evaluating how the compound is metabolized in biological systems.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related compounds provides insights into its potential applications:

  • Anticancer Studies : Research indicates that imidazo[1,2-a]pyridine derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against breast cancer cells.
  • Antimicrobial Testing : Studies have demonstrated that halogenated imidazo compounds possess significant antimicrobial activity against resistant bacterial strains, highlighting their therapeutic potential.
  • Enzyme Inhibition Assays : Preliminary assays suggest that modifications in the imidazo structure can lead to enhanced inhibition of key enzymes involved in metabolic disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name (CAS/Reference) Substituents (Positions) Biological Activity/Applications Solubility/ADME Insights Synthesis Yield/Key Steps
Target Compound (1092346-69-4) 3-Br, 6-Cl, N-(2-hydroxyethyl) Not explicitly reported Likely improved aqueous solubility due to hydroxyethyl group Not specified in evidence
8-Bromo-6-chloro-N-(3-morpholinopropyl)imidazo[1,2-a]pyridine-2-carboxamide (C15H19BrClO2N4) 8-Br, 6-Cl, N-morpholinopropyl Antitrypanosomal (IC₅₀: 8.5 μM against T. cruzi) Moderate solubility (morpholine enhances lipophilicity) 80.3% yield via Pd-catalyzed coupling
6-Bromoimidazo[1,2-a]pyridin-8-amine (N/A) 6-Br, 8-NH₂ CDK2 inhibition (Dwyer et al., 2007) Low solubility (free amine) Recrystallization from hexane
Fluazaindolizine (1254304-22-7) 8-Cl, 6-CF₃, sulfonyl group Nematicide (commercial pesticide) Low solubility (sulfonyl group) Multi-step synthesis with boronic acid coupling
(E)-N-(4-(3-(2-chlorophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide Chalcone conjugate Antitrypanosomal (IC₅₀: 1.35 μM against T. b. brucei) Moderate (chalcone enhances membrane permeability) 60–75% yield via Claisen-Schmidt condensation

Structural and Functional Insights

Halogenation Patterns: The target compound’s 3-bromo and 6-chloro substituents are distinct from analogs like 8-bromo-6-chloro derivatives (e.g., ). Fluazaindolizine (8-Cl, 6-CF₃) demonstrates that trifluoromethyl groups enhance pesticidal activity but reduce solubility , whereas the target’s hydroxyethyl group may mitigate this issue .

Carboxamide Modifications: The 2-hydroxyethyl chain in the target compound contrasts with the morpholinopropyl group in and the chalcone moiety in . Hydroxyethyl groups are associated with improved aqueous solubility compared to morpholine, which balances lipophilicity for membrane penetration .

Biological Activity Trends: Carboxamide-substituted imidazo[1,2-a]pyridines exhibit antitrypanosomal activity, as seen in . The target compound’s lack of a conjugated system (e.g., chalcone) may reduce potency but improve metabolic stability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-bromo-6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The core imidazo[1,2-a]pyridine scaffold can be synthesized via bromination of 6-chloroimidazo[1,2-a]pyridine using bromine in acetic acid under inert conditions . Subsequent functionalization involves introducing the 2-hydroxyethyl carboxamide group through nucleophilic substitution or coupling reactions (e.g., using 2-hydroxyethylamine with activated carboxylic acid derivatives). Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and catalysts (e.g., HATU/DIPEA for amide bond formation) to improve yield and purity .

Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and hydrogen bonding of the hydroxyethyl group (e.g., downfield shifts for -OH protons) .
  • HRMS : Validates molecular weight and isotopic patterns (e.g., bromine/chlorine doublets) .
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) groups .

Q. What preliminary biological activities are associated with structurally related imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Halogenated analogs (e.g., 6-chloro-2-(trifluoromethyl) derivatives) exhibit antimicrobial and kinase-inhibitory activity. For example, fluorophenyl-substituted analogs show binding affinity to kinases via halogen bonding . Initial screens should include:

  • Kinase inhibition assays (e.g., CDK2/cyclin E).
  • Antimicrobial susceptibility testing (e.g., MIC against S. aureus).
  • Cytotoxicity profiling (e.g., HepG2 cells) to establish selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the hydroxyethyl and halogen substituents?

  • Methodological Answer :

  • Variation of substituents : Synthesize analogs with (a) alternative halogens (e.g., iodine at position 3), (b) modified carboxamide groups (e.g., methyl instead of hydroxyethyl), and (c) positional isomerism (e.g., 6-bromo-3-chloro) .
  • Biological assays : Compare IC50_{50} values in kinase assays and logP values (via HPLC) to correlate hydrophobicity with membrane permeability .
  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., ATP-binding pockets) .

Q. How should researchers resolve contradictions in biological activity data between similar compounds?

  • Methodological Answer : Discrepancies (e.g., one study reporting antimicrobial activity while another does not) may arise from:

  • Assay conditions : Check differences in bacterial strains, inoculum size, or media .
  • Compound stability : Test degradation under assay conditions via LC-MS .
  • Impurities : Re-evaluate purity using orthogonal methods (e.g., 19^19F NMR for fluorinated byproducts) .
  • Off-target effects : Perform counter-screens against unrelated targets (e.g., GPCRs) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles .
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., hydroxylation of the hydroxyethyl group). Introduce deuterium or fluorine to block metabolism .
  • Plasma protein binding : Measure unbound fraction via equilibrium dialysis; modify logD by adjusting halogen size (e.g., Br vs. Cl) .

Q. How can computational methods guide the design of analogs with improved target selectivity?

  • Methodological Answer :

  • Pharmacophore modeling : Identify essential features (e.g., halogen position, hydrogen bond donors) using MOE or Phase .
  • Free-energy perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., replacing Cl with CF3_3) .
  • ADMET prediction : Use QikProp or SwissADME to prioritize analogs with favorable permeability and low CYP inhibition .

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